molecular formula C14H15NO B13932861 2-Benzyl-3-ethoxypyridine CAS No. 57629-74-0

2-Benzyl-3-ethoxypyridine

Cat. No.: B13932861
CAS No.: 57629-74-0
M. Wt: 213.27 g/mol
InChI Key: YMSWUSCHZMJHDG-UHFFFAOYSA-N
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Description

2-Benzyl-3-ethoxypyridine is an organic compound with the molecular formula C14H15NO. It belongs to the class of heterocyclic aromatic compounds, specifically pyridines, which are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-ethoxypyridine typically involves the alkylation of 3-ethoxypyridine with benzyl chloride. This reaction is carried out under elevated temperatures to facilitate the formation of the desired product . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The choice of solvent and reaction conditions are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Iodination: Typically involves the use of iodine and an oxidizing agent.

    Aminomethylation: Uses formaldehyde and an amine source.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination yields iodinated derivatives, while aminomethylation produces aminomethylated compounds.

Scientific Research Applications

2-Benzyl-3-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-ethoxypyridine involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Benzylpyridine: Similar structure but lacks the ethoxy group.

    3-Ethoxypyridine: Similar structure but lacks the benzyl group.

    2-Benzyl-3-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.

Uniqueness: 2-Benzyl-3-ethoxypyridine is unique due to the presence of both the benzyl and ethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

57629-74-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-benzyl-3-ethoxypyridine

InChI

InChI=1S/C14H15NO/c1-2-16-14-9-6-10-15-13(14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3

InChI Key

YMSWUSCHZMJHDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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